1,3,5-Tri(pyridin-3-yl)benzene

Übersicht

Beschreibung

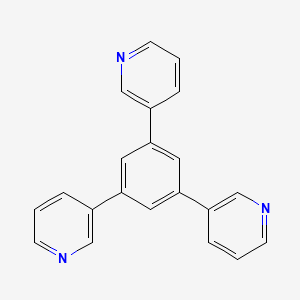

1,3,5-Tri(pyridin-3-yl)benzene is an organic compound that consists of a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is widely used in various scientific research applications, particularly in the field of organic electronics.

Wirkmechanismus

Target of Action

The primary target of 1,3,5-Tri(pyridin-3-yl)benzene, also known as TmPyPB, is the electron transport layer (ETL) and hole-blocking layer (HBL) in organic electronic devices . These layers are crucial for the operation of devices such as OLEDs, OPV, and perovskite solar cells .

Mode of Action

TmPyPB interacts with its targets by facilitating electron transport and blocking holes . It possesses a low-lying HOMO (highest occupied molecular orbital), a high triplet energy level, and electron-deficient pyridine groups . These properties enable TmPyPB to effectively transport electrons while preventing the flow of holes, thus enhancing the efficiency of electronic devices .

Biochemical Pathways

In the context of organic electronic devices, the biochemical pathways are replaced by electronic pathways. TmPyPB affects the electron transport and hole-blocking pathways, leading to improved device performance .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound within a biological system, in the case of TmPyPB, it’s more relevant to discuss its physical properties. TmPyPB has a molecular weight of 537.65 g/mol and is soluble in common organic solvents . It has a melting point range of 195 - 200 °C .

Result of Action

The result of TmPyPB’s action is the enhanced performance of organic electronic devices. For instance, when blended with a hole-transporting material such as TCTA, TmPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .

Action Environment

The action of TmPyPB can be influenced by environmental factors. It is relatively stable under normal conditions, but should avoid prolonged exposure to light and high temperatures . These factors can affect the compound’s action, efficacy, and stability in the context of its use in organic electronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5-Tri(pyridin-3-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the use of benzene-1,3,5-tricarboxylic acid (trimesic acid) as a starting material. The tricarboxylic acid is first converted to its corresponding acid chloride, which is then reacted with pyridine under specific conditions to form the desired product . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as sublimation to obtain ultra-pure-grade chemicals .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tri(pyridin-3-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tri(pyridin-3-yl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Employed in the design of bioactive molecules and as a ligand in metal-organic frameworks.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Widely used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent electron-transport and hole-blocking properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-Tri(pyridin-4-yl)benzene: Similar structure but with pyridine rings at the 4-position.

1,3,5-Tri(pyridin-2-yl)benzene: Pyridine rings at the 2-position.

1,3,5-Tris(3-pyridyl-3-phenyl)benzene: Contains additional phenyl groups attached to the pyridine rings

Uniqueness

1,3,5-Tri(pyridin-3-yl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and makes it highly suitable for use in electronic devices. Its ability to act as both an electron-transport and hole-blocking material sets it apart from other similar compounds .

Biologische Aktivität

1,3,5-Tri(pyridin-3-yl)benzene is an organic compound characterized by its molecular formula . It consists of a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions. This unique arrangement contributes to its stability and potential applications in various fields, including materials science and coordination chemistry. While specific biological activities of this compound are not extensively documented, its structural similarities to other biologically active compounds suggest potential therapeutic applications.

This compound is known for its ability to act as a coordinating ligand, forming complexes with transition metal ions. This property enhances its utility in synthetic and catalytic processes. The compound's symmetrical structure allows it to engage in diverse chemical interactions.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.36 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of pyridine derivatives similar to this compound. Results indicated that certain pyridine-based compounds exhibited significant antimicrobial activity against various bacterial strains .

- Cytotoxicity Assays : In vitro cytotoxicity assays performed on derivatives of pyridine compounds have shown promising results against human cancer cell lines. These studies highlight the potential of pyridine-containing compounds as therapeutic agents .

The proposed mechanism of action for this compound involves:

- Interaction with Biological Macromolecules : The compound may interact with enzymes or receptors within biological systems due to its ability to form coordination complexes.

- DNA Binding : Similar compounds have been shown to bind to DNA through groove binding or intercalation, potentially disrupting cellular processes such as replication and transcription .

Future Directions

Given the structural characteristics and preliminary findings regarding the biological activity of this compound:

- Further Research Needed : Comprehensive studies focusing on the biological activity of this compound are warranted. Investigations should include detailed cytotoxicity assays across various cancer cell lines and exploration of its interaction with DNA.

- Potential Drug Development : The unique properties of this compound could be leveraged in drug design and development, particularly in creating novel anticancer agents.

Eigenschaften

IUPAC Name |

3-(3,5-dipyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUDGFWPWKPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261940 | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872277-48-0 | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872277-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.